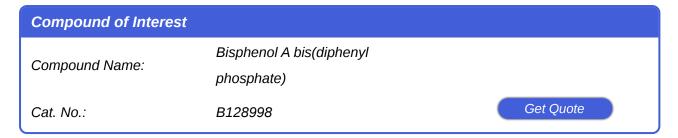


# Quantification of Budesonide in Environmental Samples: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Budesonide (BDP), a potent glucocorticoid, is widely used in human medicine for the treatment of asthma, allergic rhinitis, and inflammatory bowel disease.[1] Following administration, a significant portion of the drug and its metabolites are excreted and can enter aquatic environments through wastewater treatment plant effluents.[2][3] Although environmental concentrations are generally low, the high biological activity of corticosteroids like budesonide necessitates sensitive and reliable analytical methods to monitor their presence and assess potential ecological risks.[4]

These application notes provide detailed protocols for the quantification of budesonide in environmental water samples using state-of-the-art analytical techniques. The methodologies described are intended to guide researchers in setting up robust and accurate analytical workflows for environmental monitoring and risk assessment.

## **Analytical Methodologies**

The primary methods for the quantification of budesonide in environmental matrices are based on liquid chromatography coupled with mass spectrometry (LC-MS/MS) or ultraviolet (UV) detection.[5][6] LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for detecting the low concentrations of BDP typically found in the environment.[5] High-



performance liquid chromatography with UV detection (HPLC-UV) can also be employed, often in conjunction with effective sample pre-concentration techniques to achieve the necessary detection limits.[6]

## **Data Presentation: Quantitative Performance**

The following tables summarize the quantitative performance of different analytical methods for budesonide quantification in aqueous samples.

Table 1: LC-MS/MS Method Performance[5]

Parameter	Value
Sample Volume	1 mL
Pre-concentration	Freeze-drying & Online SPE
Limit of Detection (LOD)	Not Reported
Limit of Quantification (LOQ)	< 1 ng/L (estimated)
Linearity Range	Not Reported
Recovery	Not Reported
Matrix	Wastewater

Table 2: HPLC-UV Method Performance with DLLME-SFO[6]



Parameter	Value
Sample Volume	10 mL
Pre-concentration	DLLME-SFO
Limit of Detection (LOD)	0.011 μg/mL
Limit of Quantification (LOQ)	Not Reported
Linearity Range	0.022–8.611 μg/mL
Recovery	102% ± 7%
Matrix	River Water, Wastewater

### **Experimental Protocols**

## Protocol 1: Quantification of Budesonide in Wastewater using LC-MS/MS

This protocol is based on a high-throughput method utilizing online solid-phase extraction (SPE) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]

- 1. Sample Preparation (Pre-concentration)
- · Collect 1 mL of wastewater sample.
- Add stable isotope-labeled internal standards to the sample to correct for matrix effects and procedural losses.
- Freeze-dry the sample (lyophilization) overnight at -50 °C and 0.133 mbar.[7]
- Reconstitute the dried residue in a suitable solvent (e.g., 50 μL of 40% methanol) to achieve a concentration factor.[7]
- 2. Online SPE Cleanup
- Inject the reconstituted sample into the LC system.



- The sample is first loaded onto an online SPE cartridge for cleanup and further concentration. This step helps in removing interfering matrix components.
- 3. Liquid Chromatography (LC) Separation
- LC System: A high-performance liquid chromatography system.
- Mobile Phase A: Water with 0.1% formic acid.[5]
- Mobile Phase B: Acetonitrile with 0.1% formic acid.[5]
- Gradient: A suitable gradient program is used to separate budesonide from other compounds.
- Column: A C18 reversed-phase column is typically used.
- 4. Mass Spectrometry (MS) Detection
- MS System: A tandem quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization Positive (ESI+).[5]
- MS Parameters:
  - Capillary Voltage: 3.70 kV[5]
  - Desolvation Temperature: 350 °C[5]
  - Desolvation Gas Flow: 650 L/h[5]
- Detection Mode: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification. Optimized collision energies for budesonide are applied.[5]

## Protocol 2: Quantification of Budesonide in Water and Wastewater using HPLC-UV with DLLME-SFO

This protocol describes a method using dispersive liquid-liquid microextraction based on solidification of a floating organic droplet (DLLME-SFO) for sample preparation, followed by

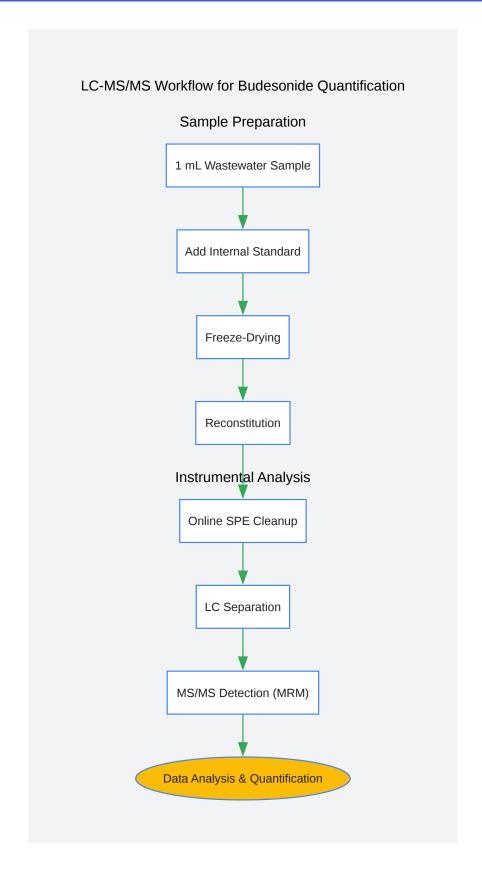


#### HPLC-UV analysis.[6]

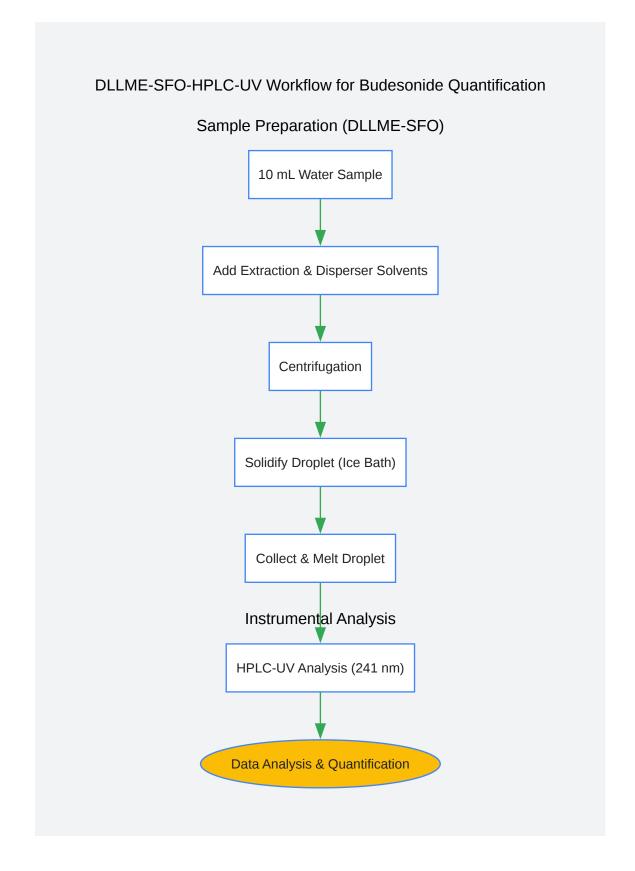
- 1. Sample Preparation (DLLME-SFO)
- Take a 10 mL water or wastewater sample in a conical centrifuge tube.
- Inject a mixture of an extraction solvent (e.g., 1-undecanol) and a disperser solvent (e.g., methanol) into the sample. A cloudy solution will form.[6]
- Centrifuge the mixture.
- Place the tube in an ice bath for 10 minutes to solidify the organic droplet.
- Collect the solidified droplet, melt it at room temperature, and prepare for HPLC analysis.
   The final volume of the extract is typically around 70 ± 5 μL.[6]
- 2. High-Performance Liquid Chromatography (HPLC) Analysis
- HPLC System: A standard HPLC system with a UV detector.
- Column: Lichrospher 100 RP-18 (125 mm × 4.6 mm, 5 μm).[6]
- Mobile Phase: Methanol—water (70:30, v/v).[6]
- Flow Rate: 1 mL/min.[6]
- Injection Volume: 50 μL.[6]
- Detection Wavelength: 241 nm for budesonide.[6]

## Visualizations Experimental Workflow Diagrams









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